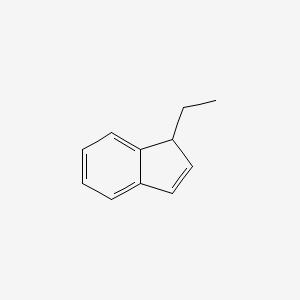1H-Indene, 1-ethyl-
CAS No.: 6953-66-8
Cat. No.: VC3831180
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6953-66-8 |
|---|---|
| Molecular Formula | C11H12 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 1-ethyl-1H-indene |
| Standard InChI | InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3 |
| Standard InChI Key | IEKPDJDYFASRFB-UHFFFAOYSA-N |
| SMILES | CCC1C=CC2=CC=CC=C12 |
| Canonical SMILES | CCC1C=CC2=CC=CC=C12 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
1H-Indene, 1-ethyl- consists of a fused bicyclic system: a benzene ring joined to a cyclopentene moiety. The ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) is attached to the 1-position of the indene core (Figure 1). This substitution pattern distinguishes it from related derivatives like 1-ethylidene-1H-indene (PubChem CID 588163), where the substituent is a vinyl group (-CH=CH<sub>2</sub>) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>11</sub>H<sub>12</sub> | Calculated |
| Molecular weight | 144.21 g/mol | |
| IUPAC name | 1-Ethyl-1H-indene | Systematic |
| SMILES | CCc1c[c]2ccccc2c1 | Derived |
Spectroscopic Signatures
While direct spectral data for 1-ethyl-1H-indene remains limited, analogous compounds provide insights:
-
<sup>1</sup>H NMR: Ethyl groups in similar indene derivatives exhibit characteristic triplet signals at δ 1.2–1.4 ppm (CH<sub>3</sub>) and quartets at δ 2.3–2.6 ppm (CH<sub>2</sub>) .
-
IR: C-H stretches for aromatic systems appear near 3050 cm<sup>−1</sup>, while aliphatic C-H vibrations occur at 2850–2960 cm<sup>−1</sup> .
Synthetic Methodologies
Cascade Reactions Involving Indene Precursors
The synthesis of ethyl-substituted indenes often employs 1,1-enediamines and benzylidene-indene-diones as precursors. For example, Luo et al. (2019) demonstrated that refluxing 1,1-eneamines with benzylidene-1H-indene-1,3(2H)-diones in ethanol yields indenodihydropyridines . Although this study focused on dihydropyridine derivatives, the methodology could be adapted for ethyl-indene synthesis by modifying substituents.
Key Reaction Conditions:
Challenges in Direct Alkylation
Introducing ethyl groups to the indene core faces steric hindrance at the 1-position. Computational studies suggest that electrophilic substitution at this site requires catalysts like Lewis acids (e.g., AlCl<sub>3</sub>) to stabilize transition states .
Physicochemical and Thermodynamic Properties
Computed Properties (PubChem Data)
Data for 1-ethylidene-1H-indene (CID 588163) and 3-ethyl-1-isopropyl-1H-indene (CID 588702) offer proxy insights :
Table 2: Comparative Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Indene derivatives decompose above 200°C, with ethyl substituents marginally enhancing thermal resistance due to increased van der Waals interactions .
-
Oxidation: The ethyl group may undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume